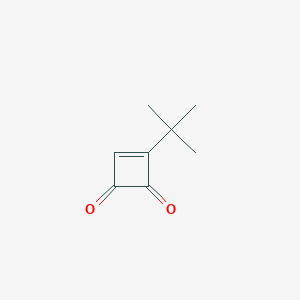

3-Tert-butylcyclobut-3-ene-1,2-dione

Description

Contextualization within the Cyclobutenedione Chemical Class

Cyclobutenediones are a class of organic compounds characterized by a four-membered carbon ring containing two ketone functional groups and a carbon-carbon double bond. This arrangement results in a highly strained and electronically unique system. The parent compound, cyclobut-3-ene-1,2-dione, serves as the fundamental building block for a wide array of substituted derivatives. These compounds are of significant interest in organic synthesis due to their versatile reactivity and ability to serve as precursors to more complex molecular architectures.

3-Tert-butylcyclobut-3-ene-1,2-dione is a specific derivative where one of the vinylic hydrogen atoms of the parent cyclobutenedione is replaced by a tert-butyl group. This substitution has profound implications for the molecule's steric and electronic properties, setting it apart from other members of the cyclobutenedione family.

Historical Perspectives on Cyclobutenedione Research

The study of cyclobutane (B1203170) derivatives dates back to the early 20th century, with the first synthesis of cyclobutane itself reported in 1907. researchgate.net However, the exploration of the more complex and strained cyclobutenedione systems came later. A significant milestone in cyclobutenedione chemistry was the synthesis of the parent compound, cyclobutenedione, which was achieved through the hydrolysis of the photocycloadduct of acetylene (B1199291) and dichlorovinylene carbonate. capes.gov.br

Early research into cyclobutenediones was driven by a fundamental interest in the properties of strained ring systems. Over the decades, the field has evolved significantly, with a growing focus on the synthetic applications of these compounds. Researchers have developed various methods for the synthesis of substituted cyclobutenediones, recognizing their potential as versatile intermediates in the construction of a wide range of organic molecules, including natural products and biologically active compounds. acs.org

Significance of the Tert-butyl Moiety in Cyclobutenedione Structure and Reactivity

The incorporation of a tert-butyl group into the cyclobutenedione framework has a substantial impact on its chemical behavior. This is primarily due to the steric bulk and electronic effects of the tert-butyl group.

Steric Influence: The large size of the tert-butyl group creates significant steric hindrance around one side of the cyclobutenedione ring. This steric bulk can influence the regioselectivity of chemical reactions, directing incoming reagents to the less hindered carbonyl group.

Electronic Influence: The tert-butyl group is known to be electron-donating through hyperconjugation. This electronic effect can influence the reactivity of the adjacent functional groups. In the context of cyclobutenediones, this can affect the electrophilicity of the carbonyl carbons and the nucleophilicity of the carbon-carbon double bond.

A key study by Liu and Liebeskind demonstrated the utility of the tert-butyl group as a regiodirecting group in the benzannulation reactions of cyclobutenediones. acs.org They found that the addition of unsaturated carbon nucleophiles occurred specifically at the carbonyl group located further away from the bulky tert-butyl substituent. acs.org This regioselective control is a powerful tool in organic synthesis, allowing for the construction of specific isomers of more complex molecules. The tert-butyl group can also serve as a "C-H protecting group," which can be removed under acidic conditions after it has fulfilled its role in directing the reaction. acs.org

The table below summarizes the key influences of the tert-butyl group on the cyclobutenedione system.

| Feature | Description | Reference |

| Regiodirecting Effect | The steric bulk of the tert-butyl group directs nucleophilic attack to the more accessible carbonyl group. | acs.org |

| C-H Protecting Group | The tert-butyl group can be used to block a reactive site and can be subsequently removed. | acs.org |

| Electronic Donation | The tert-butyl group can donate electron density to the ring system through hyperconjugation, modulating reactivity. |

Overview of Current Research Landscape on Cyclobutenediones

Current research on cyclobutenediones is a vibrant and expanding area of organic chemistry. The unique properties of the cyclobutenedione ring system make it an attractive scaffold for the development of new synthetic methodologies and the synthesis of novel functional materials and biologically active compounds.

One major area of focus is the use of cyclobutenediones in the synthesis of complex molecules. Their ability to undergo a variety of chemical transformations, including cycloadditions, ring-opening reactions, and cross-coupling reactions, makes them valuable building blocks. For instance, they have been employed in the total synthesis of natural products and as precursors to functionalized quinones and hydroquinones. acs.org

Another significant research direction involves the exploration of the biological activity of cyclobutenedione derivatives. For example, 3,4-diaminocyclobut-3-ene-1,2-diones have been investigated as potent inhibitors of CXCR2 binding, suggesting their potential in the development of new therapeutic agents. nih.gov

The development of asymmetric catalytic reactions involving cyclobutenediones is also a prominent theme. The ability to control the stereochemistry of reactions involving these substrates is crucial for the synthesis of chiral molecules, which are of great importance in the pharmaceutical industry. Recent work has focused on the asymmetric transfer hydrogenation of cyclobutenediones to produce chiral four-membered carbocycles. acs.org

The table below highlights some of the current research areas involving cyclobutenediones.

| Research Area | Description |

| Synthetic Methodology | Development of new reactions and strategies using cyclobutenediones as building blocks. |

| Medicinal Chemistry | Synthesis and evaluation of cyclobutenedione derivatives for their biological activity. |

| Asymmetric Catalysis | Enantioselective transformations of cyclobutenediones to produce chiral molecules. |

| Materials Science | Incorporation of the cyclobutenedione motif into novel polymers and functional materials. |

Structure

3D Structure

Properties

Molecular Formula |

C8H10O2 |

|---|---|

Molecular Weight |

138.16 g/mol |

IUPAC Name |

3-tert-butylcyclobut-3-ene-1,2-dione |

InChI |

InChI=1S/C8H10O2/c1-8(2,3)5-4-6(9)7(5)10/h4H,1-3H3 |

InChI Key |

VFHJARAFNGZNKQ-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=O)C1=O |

Canonical SMILES |

CC(C)(C)C1=CC(=O)C1=O |

Origin of Product |

United States |

Detailed Spectroscopic and Structural Elucidation of 3 Tert Butylcyclobut 3 Ene 1,2 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3-tert-butylcyclobut-3-ene-1,2-dione, both ¹H and ¹³C NMR would provide critical information for its structural confirmation.

¹H NMR Spectral Analysis: Tert-butyl Group and Cyclobutene (B1205218) Ring Protons

In the ¹H NMR spectrum, the tert-butyl group would be expected to produce a sharp, singlet peak due to the nine equivalent protons. The chemical shift of this singlet would likely appear in the upfield region, typically around 1.0-1.5 ppm, characteristic of protons on a saturated carbon adjacent to an unsaturated system. The cyclobutene ring possesses a single vinylic proton. This proton, being on a double bond within a strained ring system and adjacent to two carbonyl groups, would be significantly deshielded and is expected to resonate as a singlet in the downfield region of the spectrum.

¹³C NMR Chemical Shift Characterization of the Cyclobutenedione Core and Substituent

The ¹³C NMR spectrum would provide key information about the carbon skeleton. The two carbonyl carbons of the cyclobutenedione core are expected to be the most downfield signals, likely in the range of 190-210 ppm, due to the strong deshielding effect of the double-bonded oxygen atoms. The two olefinic carbons of the cyclobutene ring would also be significantly downfield, with the substituted carbon appearing at a different chemical shift than the one bearing the proton. The quaternary carbon of the tert-butyl group would appear in the aliphatic region, as would the three equivalent methyl carbons, which would give rise to a single, more intense signal.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl Carbons (C=O) | 190 - 210 |

| Olefinic Carbon (C-tert-butyl) | 140 - 160 |

| Olefinic Carbon (C-H) | 130 - 150 |

| Quaternary Carbon (tert-butyl) | 30 - 40 |

| Methyl Carbons (tert-butyl) | 25 - 35 |

Note: These are predicted values and may vary in an actual experimental spectrum.

Two-Dimensional NMR Techniques for Connectivity and Proximity Assessment

To definitively assign the proton and carbon signals and to confirm the structure, two-dimensional NMR techniques would be indispensable. A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate the vinylic proton signal with its directly attached carbon atom in the cyclobutene ring. A Heteronuclear Multiple Bond Correlation (HMBC) experiment would be crucial for establishing the connectivity across the molecule. For instance, correlations would be expected between the tert-butyl protons and the quaternary carbon, as well as the adjacent olefinic carbon. Similarly, the vinylic proton should show a correlation to the adjacent carbonyl carbons.

Variable Temperature NMR Studies for Dynamic Processes

Given the rigid nature of the cyclobutenedione ring, significant dynamic processes that could be studied by variable temperature NMR are not immediately apparent for this molecule. Ring inversion is not possible, and rotation around the single bond connecting the tert-butyl group to the ring is expected to be rapid at room temperature.

Infrared (IR) Spectroscopy for Carbonyl and Alkene Vibrational Modes

Infrared spectroscopy is particularly useful for identifying characteristic functional groups. In the IR spectrum of this compound, the most prominent absorption bands would be due to the carbonyl (C=O) and alkene (C=C) stretching vibrations. The two carbonyl groups are expected to give rise to strong, sharp absorption bands in the region of 1750-1800 cm⁻¹. The exact position would be influenced by the ring strain and the electronic effects of the double bond. The C=C stretching vibration of the cyclobutene ring would likely appear as a medium to weak absorption band around 1600-1650 cm⁻¹. The C-H stretching vibration of the vinylic proton would be expected above 3000 cm⁻¹, while the C-H stretching of the tert-butyl group would be observed just below 3000 cm⁻¹.

Table 2: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (dione) | 1750 - 1800 | Strong |

| C=C Stretch (alkene) | 1600 - 1650 | Medium to Weak |

| =C-H Stretch | > 3000 | Medium |

| C-H Stretch (tert-butyl) | < 3000 | Strong |

Note: These are predicted values and may vary in an actual experimental spectrum.

Mass Spectrometry (MS and HRMS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₈H₁₀O₂), the molecular ion peak [M]⁺ in a high-resolution mass spectrum (HRMS) would confirm its elemental composition. The nominal molecular weight is 138 g/mol .

The fragmentation pattern in the mass spectrum would likely involve the loss of the tert-butyl group, a stable tertiary carbocation, leading to a prominent peak at m/z [M-57]⁺. Another characteristic fragmentation pathway could be the loss of carbon monoxide (CO) from the dione (B5365651) structure, resulting in peaks at [M-28]⁺ and subsequent fragments.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information on the three-dimensional structure of a molecule in the solid state, including its conformation, bond lengths, bond angles, and how molecules pack together in a crystal lattice.

Unit Cell Parameters and Space Group Determination

Specific unit cell parameters and the space group for this compound have not been reported in the surveyed literature. However, studies on related cyclobutenedione derivatives offer insight into the crystalline systems they typically adopt. For instance, 3,4-bis(dimethylamino)-3-cyclobutene-1,2-dione (B102799) has been studied, revealing its crystal structure. researchgate.net Such compounds often crystallize in common space groups, with the specific parameters being highly dependent on the nature and size of the substituents on the cyclobutenedione ring. The bulky tert-butyl group in the target compound would be a significant factor in determining its crystal packing and symmetry.

Bond Lengths, Bond Angles, and Dihedral Angles within the Cyclobutenedione Ring System

Direct experimental data from X-ray diffraction for this compound is not available. However, the geometry of the cyclobutenedione ring is well-understood from studies on analogous compounds and can be predicted with high confidence using computational methods. nih.gov The four-membered ring is expected to be nearly planar. The bond lengths and angles are influenced by the electronic effects of the carbonyl groups and the double bond, as well as by the steric strain of the ring.

Below is a table of expected bond lengths and angles for the cyclobutenedione ring system, based on data from related structures and theoretical calculations. researchgate.netresearchgate.net

| Parameter | Expected Value | Description |

| C1=O1 Bond Length | ~1.21 Å | Typical carbon-oxygen double bond length in a ketone. |

| C2=O2 Bond Length | ~1.21 Å | Similar to the other carbonyl group. |

| C1-C2 Bond Length | ~1.50 Å | Single bond between the two carbonyl carbons. |

| C3=C4 Bond Length | ~1.35 Å | Carbon-carbon double bond within the four-membered ring. |

| C1-C4 Bond Length | ~1.52 Å | Single bond connecting a carbonyl carbon to the double bond. |

| C2-C3 Bond Length | ~1.52 Å | Single bond connecting a carbonyl carbon to the double bond. |

| O1=C1-C2 Bond Angle | ~135° | Angle within the ring, influenced by ring strain. |

| O2=C2-C1 Bond Angle | ~135° | Similar to the other carbonyl-involved angle. |

| C1-C4=C3 Bond Angle | ~90° | Internal angle of the four-membered ring. |

| C2-C3=C4 Bond Angle | ~90° | Internal angle of the four-membered ring. |

| Dihedral Angle | ~0° | The ring system is expected to be largely planar. |

Note: These values are estimates based on related compounds and theoretical models. Actual experimental values may vary.

Intermolecular Interactions and Crystal Packing Motifs

In the absence of a determined crystal structure, the intermolecular interactions and packing motifs of this compound can be inferred from its molecular structure. The primary intermolecular forces would be van der Waals interactions, arising from the nonpolar tert-butyl group and the carbon framework. The carbonyl groups, with their partial negative charges on the oxygen atoms and partial positive charges on the carbon atoms, would contribute dipole-dipole interactions.

Analysis of Steric Hindrance Imposed by the Tert-butyl Group on Molecular Conformation

The tert-butyl group is known for its significant steric bulk, which can have a profound impact on the conformation and reactivity of a molecule. researchgate.net In this compound, the tert-butyl group is attached to a carbon atom of the double bond within the four-membered ring. This steric hindrance is expected to influence several aspects of the molecule's structure. acs.orglibretexts.org

Firstly, it could potentially cause a slight puckering of the otherwise planar cyclobutenedione ring to alleviate steric strain. Secondly, the bulky tert-butyl group will undoubtedly influence the crystal packing, likely preventing a highly compact arrangement of molecules in the solid state. stackexchange.com This steric shielding can also affect the accessibility of the adjacent carbonyl group to interacting molecules or reagents.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Characteristics

UV-Vis spectroscopy is a technique that measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. sci-hub.selibretexts.org For this compound, the presence of a conjugated system of a carbon-carbon double bond with two carbonyl groups dictates its electronic absorption characteristics.

The expected UV-Vis spectrum would show two main types of electronic transitions:

π → π* transitions: These are typically high-intensity absorptions and involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For conjugated systems, these absorptions occur at longer wavelengths compared to non-conjugated systems. shimadzu.com

n → π* transitions: These transitions involve the excitation of a non-bonding electron (from the lone pairs of the oxygen atoms) to a π* antibonding orbital. These are generally much weaker in intensity than π → π* transitions and occur at longer wavelengths. masterorganicchemistry.com

| Transition | Expected λmax (nm) | Molar Absorptivity (ε) | Description |

| π → π | ~220 - 250 | High | Excitation within the conjugated π system. |

| n → π | ~300 - 350 | Low | Excitation of a non-bonding electron from an oxygen lone pair. |

Note: The exact λmax and molar absorptivity values are dependent on the solvent and the specific electronic environment of the chromophore.

Advanced Spectroscopic Techniques (e.g., Photoelectron Spectroscopy, Raman Spectroscopy)

Advanced spectroscopic techniques can provide deeper insights into the electronic structure and vibrational modes of a molecule.

Photoelectron Spectroscopy (PES)

Photoelectron spectroscopy measures the kinetic energies of electrons ejected from a molecule upon ionization by high-energy radiation, providing information about the energies of molecular orbitals. wikipedia.org While a specific photoelectron spectrum for this compound is not available, predictions can be made based on its structure.

The lowest ionization energies would correspond to the removal of electrons from the highest occupied molecular orbitals (HOMOs). In this molecule, these would be the non-bonding orbitals of the oxygen lone pairs and the π-orbitals of the C=C and C=O bonds. csu.edu.auacs.org Theoretical calculations on similar low-valent carbon species suggest a range of ionization potentials depending on the specific electronic environment. nih.gov

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations and is particularly sensitive to non-polar bonds. The expected Raman spectrum of this compound would be characterized by several strong bands corresponding to the vibrations of its functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |

| C=O Stretch | 1750 - 1780 | Symmetric and asymmetric stretching of the two carbonyl groups. |

| C=C Stretch | 1600 - 1650 | Stretching of the carbon-carbon double bond in the ring. |

| C-C Stretch (tert-butyl) | 1200 - 1300 | Stretching of the carbon-carbon single bonds within the tert-butyl group. |

| C-H Bends (tert-butyl) | 1350 - 1450 | Bending vibrations of the methyl groups. |

Note: These are approximate wavenumber ranges and the exact positions and intensities of the Raman bands can be influenced by the molecular environment and symmetry.

Mechanistic Investigations and Reactivity Patterns of 3 Tert Butylcyclobut 3 Ene 1,2 Dione

Thermal Reactivity and Rearrangements

The thermal behavior of 3-tert-butylcyclobut-3-ene-1,2-dione is characterized by a series of complex reactions, including ring-openings, electrocyclizations, and intermolecular processes. These transformations are often driven by the release of ring strain inherent in the four-membered ring.

Ring-Opening Reactions and Formation of Reactive Intermediates (e.g., Vinylketenes, Bisketenes)

Upon heating, cyclobutenediones can undergo thermal ring-opening to generate highly reactive intermediates. In the case of this compound, this process is thought to proceed through the cleavage of the carbon-carbon single bond within the ring. This electrocyclic reaction leads to the formation of a vinylketene intermediate. The presence of the tert-butyl group can influence the stability and subsequent reactions of this intermediate. While the direct formation of a bisketene from the symmetrical cleavage of both single bonds is a theoretical possibility for unsubstituted cyclobutenedione, the asymmetry introduced by the tert-butyl group makes the formation of a substituted vinylketene the more probable pathway. These ketene (B1206846) intermediates are highly electrophilic and can readily react with a variety of nucleophiles or undergo further rearrangements.

Electrocyclic Reactions and Isomerizations

Electrocyclic reactions are a key feature of cyclobutene (B1205218) chemistry. For this compound, the thermal ring-opening is a 4π-electron electrocyclic reaction. According to the Woodward-Hoffmann rules, this process should occur in a conrotatory fashion under thermal conditions. libretexts.orgmasterorganicchemistry.com This means that the substituents at the termini of the breaking bond rotate in the same direction (both clockwise or both counter-clockwise). The stereochemistry of the resulting vinylketene is therefore dictated by this conrotatory motion. The bulky tert-butyl group can exert a significant "torquoselectivity," favoring the outward rotation of the larger group to minimize steric interactions in the transition state. researchgate.net This electronic control is a crucial factor in determining the stereochemical outcome of the ring-opening. researchgate.net

Dimerization and Polymerization Pathways

The highly reactive intermediates generated during the thermolysis of this compound, particularly the vinylketene, can undergo intermolecular reactions. Dimerization can occur through various pathways, including [2+2] cycloadditions between two vinylketene molecules or reaction of the ketene with an unreacted molecule of the cyclobutenedione. The specific conditions of the reaction, such as temperature and concentration, will influence the propensity for dimerization versus other reaction pathways. At higher concentrations, polymerization may become a significant side reaction, leading to the formation of complex oligomeric or polymeric materials. The structure of these polymers would be dependent on the specific modes of intermolecular reaction of the vinylketene intermediates.

Photochemical Reactivity and Transformations

Irradiation with light provides an alternative pathway for the transformation of this compound, often leading to products that are inaccessible through thermal routes. These photochemical reactions are initiated by the absorption of a photon, which promotes the molecule to an electronically excited state with different reactivity.

Photodecarbonylation Processes Leading to Cyclopropenones

A characteristic photochemical reaction of cyclobutenediones is photodecarbonylation, which involves the loss of a molecule of carbon monoxide (CO). nsf.gov For this compound, irradiation with UV light can induce the cleavage of the C1-C2 and C3-C4 bonds, followed by the expulsion of CO and subsequent ring closure to form a cyclopropenone. This process is believed to proceed through a series of short-lived intermediates. The resulting product would be 2-tert-butylcyclopropenone. Cyclopropenones are themselves highly strained and reactive molecules. rsc.orgnih.govresearchgate.netrsc.org The quantum yield of such photodecarbonylation reactions can be influenced by factors such as the solvent and the specific wavelength of light used. nsf.govrsc.org

| Reactant | Condition | Major Product | Byproduct |

| This compound | Photolysis (UV light) | 2-Tert-butylcyclopropenone | Carbon Monoxide (CO) |

[2+2] Photocycloaddition Reactions of Cyclobutenediones

The carbon-carbon double bond in cyclobutenediones can participate in [2+2] photocycloaddition reactions with other unsaturated compounds. acs.orgresearchgate.netresearchgate.net Upon photochemical excitation, this compound can react with an alkene to form a bicyclo[2.2.0]hexane derivative. The regioselectivity and stereoselectivity of these cycloadditions are important aspects of their synthetic utility. researchgate.net The reaction can be either intramolecular, if a suitable alkene moiety is present in the same molecule, or intermolecular with a separate alkene. nih.gov The use of visible light and photosensitizers has become a common strategy to facilitate these reactions under milder conditions. nih.gov

| Reactant 1 | Reactant 2 | Condition | Product Type |

| This compound | Alkene | Photolysis (UV or visible light) | Bicyclo[2.2.0]hexane derivative |

Mechanistic Aspects of Photochemical Energy Transfer and Quantum Yield

Detailed experimental studies on the photochemical energy transfer and quantum yield specifically for this compound are not extensively documented in publicly available literature. However, the photochemical behavior of substituted cyclobutenediones can be inferred from the general principles of α,β-unsaturated carbonyl compounds. The electronic transitions, typically n→π* and π→π*, are expected to be the lowest in energy. Upon photoexcitation, these compounds can undergo several photophysical and photochemical processes, including intersystem crossing to the triplet state, which can then participate in energy transfer to other molecules or undergo photochemical reactions. The quantum yield of these processes would be highly dependent on the solvent, concentration, and the presence of quenchers. For related systems, photosensitized [2+2] cycloaddition reactions have been studied, indicating the potential for such reactivity in this compound under suitable conditions. researchgate.net

Nucleophilic and Electrophilic Reactions on the Cyclobutenedione Scaffold

The reactivity of this compound is dictated by the presence of its key functional groups: two carbonyl groups and a carbon-carbon double bond, all part of a strained four-membered ring.

The carbonyl carbons in this compound are electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.commsu.eduyoutube.com This reactivity is a cornerstone of the chemistry of carbonyl compounds. The addition of a nucleophile to one of the carbonyl carbons leads to a tetrahedral intermediate, where the hybridization of the carbon changes from sp² to sp³. masterorganicchemistry.commsu.edu The fate of this intermediate depends on the nature of the nucleophile and the reaction conditions. Strong, irreversible nucleophiles like Grignard reagents or organolithium compounds would lead to the formation of tertiary alcohols after an aqueous workup.

The carbon-carbon double bond in the cyclobutenedione ring is electron-deficient due to the electron-withdrawing effect of the adjacent carbonyl groups. This makes the alkene moiety susceptible to electrophilic addition reactions. chemistrystudent.combyjus.comlibretexts.org The reaction is initiated by the attack of an electrophile on the double bond, which would lead to the formation of a carbocation intermediate. chemistrystudent.combyjus.com This carbocation would then be attacked by a nucleophile to give the final addition product. The regioselectivity of this addition would be governed by the stability of the resulting carbocation, with the bulky tert-butyl group also exerting a significant steric influence.

Regioselectivity and stereoselectivity are critical aspects of the reactions of this compound, particularly in addition reactions. masterorganicchemistry.comkhanacademy.org The presence of the bulky tert-butyl group and the two distinct carbonyl environments can lead to preferential reaction at one site over another.

In the context of nucleophilic addition, the two carbonyl groups are electronically distinct. The carbonyl group adjacent to the tert-butyl group is more sterically hindered. Therefore, a nucleophile might be expected to preferentially attack the less hindered carbonyl carbon.

Recent studies on the asymmetric transfer hydrogenation of substituted cyclobutenediones have provided significant insights into the regioselectivity and stereoselectivity of reduction reactions. These reactions can be controlled to selectively yield different products, such as cyclobutenones, cyclobutanediols, and cyclobutenediols, with high levels of regio-, diastereo-, and enantioselectivity. researchgate.netrsc.org The choice of catalyst and reaction conditions determines which functional group (carbonyl or alkene) is reduced and with what stereochemical outcome. researchgate.netrsc.org For instance, in the asymmetric transfer hydrogenation of related 4-aryl-3-alkylcyclobutenediones, regioselective conjugate reduction of the alkene has been observed. tcichemicals.com

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound can lead to a variety of interesting and synthetically useful products.

The reduction of the cyclobutenedione scaffold has been a subject of detailed investigation. Asymmetric transfer hydrogenation has emerged as a powerful tool for the selective reduction of this class of compounds. Depending on the catalyst system and reaction conditions, it is possible to achieve:

Monoreduction of one carbonyl group to afford a hydroxycyclobutenone.

Reduction of the carbon-carbon double bond to yield a cyclobutanedione.

Full hydrogenation of both carbonyls and the double bond to produce a cyclobutanediol. researchgate.netrsc.org

The oxidation of this compound can be envisioned to occur at the carbon-carbon double bond or through rearrangement of the ring system. A common oxidation reaction for cyclic ketones is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to the carbonyl group to form a lactone (a cyclic ester). wikipedia.orgorganic-chemistry.orgyoutube.com For cyclobutenones, Baeyer-Villiger oxidation can lead to the formation of furan-2(5H)-ones. rsc.org The regioselectivity of the Baeyer-Villiger oxidation is dependent on the migratory aptitude of the adjacent carbon atoms. organic-chemistry.org In the case of this compound, the tert-butyl-substituted carbon would have a high migratory aptitude.

Transition Metal-Catalyzed Reactions Involving Cyclobutenediones

Transition metal catalysis has enabled a wide range of transformations on the cyclobutenedione scaffold, leading to the synthesis of complex molecular architectures. tcichemicals.comkubikat.org

Asymmetric transfer hydrogenation (ATH) stands out as a particularly successful transition metal-catalyzed transformation for cyclobutenediones. researchgate.netrsc.orgtcichemicals.com This methodology allows for the highly regio- and stereoselective synthesis of chiral four-membered ring compounds, which are valuable building blocks in organic synthesis. researchgate.net

Recent research has demonstrated that by carefully selecting the catalyst and reaction conditions, it is possible to selectively produce different reduction products from cyclobutenedione substrates with high enantiomeric excess (ee). researchgate.netrsc.org For example, the ATH of various cyclobutenediones has been shown to yield cyclobutenones, cyclobutanediols, and cyclobutenediols with excellent stereocontrol. rsc.org

Table 1: Asymmetric Transfer Hydrogenation of a Substituted Cyclobutenedione (Illustrative Data based on related systems)

| Entry | Product Type | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (dr) |

| 1 | Monohydrogenated | 1.5 | 92 | 95 | N/A |

| 2 | Fully Hydrogenated | 3.0 | 97 | 96 | 3:1:1:1 |

Data is illustrative and based on findings for related cyclobutenedione substrates as reported in the literature. rsc.org

Mechanistic studies and theoretical calculations have been employed to understand the origin of the observed regioselectivity and the sequence of the hydrogenation processes. researchgate.netrsc.org These studies are crucial for the rational design of catalysts and reaction conditions to achieve desired synthetic outcomes. The robustness of ATH in controlling the selectivity in these highly functionalized substrates highlights its significance in modern synthetic chemistry. researchgate.net

Metal Complexation and its Influence on Cyclobutenedione Reactivity

While specific studies detailing the metal complexation of this compound are not extensively documented in the provided research, the reactivity of cyclobutenediones and related compounds in the presence of metals is an area of significant chemical interest. The two adjacent carbonyl groups of the cyclobutenedione ring present a potential bidentate coordination site for a variety of transition metals. This interaction can significantly alter the electronic properties and, consequently, the reactivity of the cyclobutenedione system.

The coordination of a metal to the dione (B5365651) moiety is expected to increase the electrophilicity of the ring carbons. By withdrawing electron density from the carbonyl groups, the metal center would render the β-carbon of the double bond more susceptible to nucleophilic attack. This activation is a common strategy in organometallic chemistry to facilitate reactions that are otherwise sluggish.

Furthermore, the geometry of the resulting metal complex would play a crucial role in directing the stereochemical outcome of subsequent reactions. The metal and its associated ligands can create a specific steric environment around the cyclobutenedione ring, potentially leading to high levels of diastereoselectivity or enantioselectivity in nucleophilic additions or cycloaddition reactions.

In the context of related compounds, redox-active ligands containing tert-butyl groups have been shown to form a variety of metal complexes. nih.gov These complexes often exhibit rich redox chemistry where both the metal and the ligand can participate in electron transfer processes. nih.gov Although this compound is not typically classified as a redox-innocent ligand in the same vein, the principles of metal-ligand orbital overlap and the resulting electronic structure modifications are broadly applicable. The formation of such complexes can lead to interesting magnetic, electrochemical, and catalytic properties. nih.gov

Influence of the Tert-butyl Group on Reaction Pathways, Kinetics, and Selectivity

The tert-butyl group, owing to its significant steric bulk and electronic properties, exerts a profound influence on the reaction pathways, kinetics, and selectivity of reactions involving this compound. This substituent is often strategically employed in organic synthesis to control the outcome of chemical transformations. chemrxiv.org

One of the most significant effects of the tert-butyl group is its role as a regiodirecting group. acs.org In nucleophilic addition reactions to the cyclobutenedione ring, the bulky tert-butyl group sterically hinders the adjacent carbonyl group. Consequently, nucleophiles preferentially attack the carbonyl group that is more distant from the tert-butyl substituent. acs.org This steric hindrance leads to a high degree of regioselectivity, often with the exclusive formation of one constitutional isomer. This directing effect has been exploited in the synthesis of substituted hydroquinones and quinones where the addition of an unsaturated carbon nucleophile occurs specifically at the less hindered carbonyl. acs.org

The electronic nature of the tert-butyl group also plays a role in its directing effects. It is generally considered an electron-donating group through induction, which can influence the rate of reactions. stackexchange.com In the context of electrophilic aromatic substitution, the tert-butyl group is known to be an activating ortho-para director, although the steric hindrance it imposes can reduce the yield of the ortho-substituted product. stackexchange.com While the cyclobutenedione ring is not aromatic, the inductive electron donation from the tert-butyl group can subtly influence the electron density distribution within the ring, potentially affecting the kinetics of certain reactions.

The steric congestion provided by the tert-butyl group can also impact the conformational rigidity of molecules. chemrxiv.org In cyclic systems, a bulky substituent like a tert-butyl group can lock the conformation of a ring, which can have significant implications for the stereochemical outcome of reactions. For instance, in six-membered rings, the presence of a group adjacent to a spirocyclopropane can surprisingly favor an axial conformation for the tert-butyl group. rsc.org While the four-membered ring of cyclobutenedione is planar, the steric interactions of the tert-butyl group with incoming reagents or in transition states will be a dominant factor in determining reaction pathways and selectivity.

The influence of the tert-butyl group on regioselectivity is summarized in the table below, which illustrates the outcome of nucleophilic additions to substituted cyclobutenediones.

| Substituent on Cyclobutenedione | Nucleophile | Position of Nucleophilic Attack | Reference |

| tert-Butyl | Unsaturated Carbon Nucleophiles | Carbonyl group distant from the tert-butyl group | acs.org |

| Trimethylsilyl (B98337) | Unsaturated Carbon Nucleophiles | Carbonyl group distant from the trimethylsilyl group | acs.org |

This regiospecificity highlights the utility of the tert-butyl group as a control element in the synthesis of complex molecules. acs.org The interplay of steric and electronic effects of the tert-butyl group is a key consideration in understanding and predicting the reactivity of this compound.

Theoretical and Computational Chemistry of 3 Tert Butylcyclobut 3 Ene 1,2 Dione

Analysis of Antiaromaticity and Ring Strain in Cyclobutenedione Systems

The electronic structure and stability of 3-tert-butylcyclobut-3-ene-1,2-dione are profoundly influenced by the inherent properties of the four-membered ring system, specifically antiaromaticity and ring strain. Cyclobutenedione belongs to the class of compounds containing a cyclobutadiene core, which is the archetypal antiaromatic system. This section delves into the theoretical and computational analysis of these defining characteristics.

The concept of aromaticity and antiaromaticity is crucial for understanding the reactivity and properties of cyclic conjugated systems. According to Hückel's rule, a planar, cyclic, conjugated system with 4n π electrons is considered antiaromatic and is energetically destabilized. The parent cyclobutadiene possesses 4 π electrons, fitting the criteria for antiaromaticity. This inherent instability is a dominant factor in the chemistry of its derivatives.

Ring strain arises from the deviation of bond angles from their ideal values, as well as from torsional strain due to eclipsing interactions. In a cyclobutane (B1203170) ring, the C-C-C bond angles are compressed to approximately 90° from the ideal sp³ bond angle of 109.5°. In cyclobutenedione, the presence of sp² hybridized carbon atoms introduces further angle strain. The combination of antiaromatic character and significant ring strain makes cyclobutenedione systems a subject of considerable interest in theoretical and computational chemistry.

Detailed Research Findings

Computational chemistry provides valuable tools to quantify the extent of antiaromaticity and ring strain. One of the most common methods to evaluate aromaticity is the Nucleus-Independent Chemical Shift (NICS). NICS calculations determine the magnetic shielding at the center of a ring. A negative NICS value is indicative of a diatropic ring current and aromatic character, while a positive NICS value suggests a paratropic ring current and antiaromatic character.

For the parent cyclobutenedione, computational studies have explored the impact of the carbonyl groups on the antiaromaticity of the cyclobutadiene ring. The carbonyl groups are electron-withdrawing and can modulate the π-electron distribution within the ring.

Furthermore, the ring strain energy (RSE) of cyclobutenedione systems can be calculated using various theoretical methods, such as homodesmotic reactions. These calculations provide a quantitative measure of the destabilization due to the strained four-membered ring.

The introduction of a tert-butyl group at the 3-position of the cyclobutenedione ring is expected to have a nuanced effect on both antiaromaticity and ring strain. Alkyl groups are generally considered to be weakly electron-donating through hyperconjugation. This electronic effect could potentially influence the π-electron system of the ring. From a steric perspective, the bulky tert-butyl group can also induce geometric distortions that may impact the planarity of the ring and, consequently, its antiaromatic character.

While specific computational data for this compound is not extensively available in the literature, the principles derived from studies on the parent cyclobutenedione and other substituted cyclobutadienes can be applied to understand its properties.

Data Tables

The following tables present computational data for the parent cyclobutenedione and related small ring systems to provide a comparative context for understanding the properties of this compound.

| Compound | NICS(0) (ppm) | NICS(1) (ppm) | Aromaticity Character |

|---|---|---|---|

| Benzene | -7.6 | -9.7 | Aromatic |

| Cyclobutadiene | +18.3 | +27.6 | Antiaromatic |

| Cyclobutenedione | +5.5 | +8.2 | Weakly Antiaromatic |

NICS(0) is calculated at the geometric center of the ring, while NICS(1) is calculated 1 Å above the plane of the ring. The positive values for cyclobutadiene and cyclobutenedione indicate their antiaromatic nature, with the dione (B5365651) being less antiaromatic than the parent hydrocarbon.

| Compound | Ring Size | RSE (kcal/mol) |

|---|---|---|

| Cyclopropane | 3 | 27.5 |

| Cyclobutane | 4 | 26.5 |

| Cyclopentane | 5 | 6.5 |

| Cyclohexane | 6 | 0.0 |

| Cyclobutenedione | 4 | ~35-40 |

The RSE values highlight the significant destabilization of four-membered rings compared to the strain-free cyclohexane. The RSE of cyclobutenedione is notably high due to the combination of angle strain and the electronic influence of the π-system and carbonyl groups.

The presence of the tert-butyl substituent on the cyclobutenedione ring is not expected to dramatically alter the fundamental antiaromatic character or the high degree of ring strain inherent to the four-membered dione system. However, subtle electronic and steric effects of the tert-butyl group may lead to minor variations in the calculated NICS and RSE values compared to the unsubstituted parent compound.

Synthetic Applications and Derivatization Strategies for Cyclobutenediones

Building Blocks in Complex Molecule Synthesis

The synthetic utility of 3-tert-butylcyclobut-3-ene-1,2-dione extends to its role as a fundamental component in the construction of intricate molecular architectures. Its ability to undergo a variety of reactions makes it an ideal starting material for creating diverse chemical scaffolds.

Precursors to Multifunctional Carbocyclic Compounds

While specific examples detailing the conversion of this compound into a wide array of multifunctional carbocyclic compounds are not extensively documented in readily available literature, the general reactivity of cyclobutenediones suggests their potential in this area. The strained four-membered ring can undergo ring-opening reactions, cycloadditions, and rearrangements to furnish larger, more complex carbocyclic frameworks. The tert-butyl group can serve to influence the regioselectivity and stereoselectivity of these transformations, offering a handle for controlling the final architecture of the target molecule. Further research is needed to fully explore the potential of this specific cyclobutenedione in the synthesis of diverse carbocyclic structures.

Synthesis of Heterocyclic Systems (e.g., Furanones, Quinolines, Indoles)

The application of this compound and its derivatives in the synthesis of various heterocyclic systems is an area of active investigation. While direct, one-step conversions to quinolines and indoles from this specific starting material are not prominently reported, the inherent reactivity of the cyclobutenedione core provides a foundation for multistep synthetic routes to these important heterocyclic motifs.

The synthesis of furanone derivatives, however, has been demonstrated through various methodologies, often involving the reaction of cyclobutenediones with nucleophiles or through rearrangement pathways. The general strategies for furanone synthesis can be adapted to utilize this compound, where the tert-butyl group can influence the substitution pattern of the resulting furanone ring.

| Heterocycle | Synthetic Strategy |

| Furanones | Nucleophilic addition to the carbonyl groups followed by cyclization or rearrangement. |

| Quinolines | Multistep sequences potentially involving ring-opening and subsequent annulation reactions. |

| Indoles | Multistep pathways that could utilize the cyclobutenedione as a scaffold for constructing the indole core. |

Formation of Butenolides and other Lactone Derivatives via Cyclopropenone Intermediates

A significant application of cyclobutenediones, including by extension the tert-butyl derivative, is in the photochemical synthesis of butenolides. This transformation proceeds through a fascinating photochemical ring-opening of the cyclobutenedione to form a highly reactive bisketene intermediate. chemrxiv.org This intermediate can then react with various nucleophiles, such as carboxylic acids, to generate acyloxybutenolides. chemrxiv.org The reaction can be triggered by light, offering temporal and spatial control over the formation of the butenolide product. chemrxiv.org While the specific use of this compound in this photochemical reaction is a subject for further exploration, the established reactivity of aminocyclobutenediones provides a strong precedent for its potential in this area. chemrxiv.org

The general transformation can be represented as follows:

Cyclobutenedione + Nucleophile (e.g., Carboxylic Acid) --(light)--> Bisketene Intermediate --> Butenolide Derivative chemrxiv.org

This photochemical approach allows for the synthesis of unique butenolide derivatives that may be difficult to access through traditional thermal methods.

Role in Total Synthesis of Natural Products and Analogs

The unique structural and reactive properties of cyclobutenediones make them attractive intermediates in the total synthesis of natural products and their analogs. The ability to construct complex molecular frameworks from this compact building block is a key advantage.

Access to Highly Functionalized and Stereochemically Complex Scaffolds

The strained nature of the cyclobutenedione ring provides a driving force for a variety of chemical transformations that can lead to the formation of highly functionalized and stereochemically complex molecular scaffolds. While specific examples of the total synthesis of natural products employing this compound are not widely reported, the general principles of using cyclobutenediones in synthesis are well-established. These principles include leveraging the ring strain to facilitate ring-expansion, rearrangement, and cycloaddition reactions, which can introduce multiple stereocenters and functional groups in a controlled manner. The tert-butyl group can play a crucial role in directing the stereochemical outcome of these reactions, thereby enabling the synthesis of specific stereoisomers of complex target molecules.

Strategic Utilization of Cyclobutenedione Ring Strain to Drive Transformations

The inherent ring strain in cyclobutenediones, a consequence of the deviation of bond angles from their ideal values, is a key factor in their synthetic utility. wikipedia.org This strain energy can be released in chemical reactions, providing a thermodynamic driving force for transformations that might otherwise be unfavorable. wikipedia.org For example, ring-opening reactions of cyclobutenediones are often facile due to the relief of this strain. chemrxiv.org This principle can be strategically employed in synthesis to drive reactions forward and to access reactive intermediates, such as bisketenes, which can then be trapped to form more complex products. chemrxiv.org The strategic use of the ring strain inherent in this compound can therefore enable the construction of intricate molecular architectures that would be challenging to synthesize using less strained precursors.

Derivatization for Advanced Functional Materials and Catalysis: Exploring the Potential of the this compound Scaffold

The cyclobutenedione core, a strained four-membered ring system, serves as a versatile building block for the synthesis of a wide array of functional organic molecules. While research has broadly focused on derivatives of the parent squaric acid, the principles of their derivatization can be extended to substituted analogues such as this compound. The introduction of the tert-butyl group can influence the electronic properties, solubility, and solid-state packing of the resulting materials, making this an interesting, albeit underexplored, scaffold. This section will delve into the derivatization strategies for cyclobutenediones to create advanced functional materials, with the underlying premise that these strategies are applicable to the 3-tert-butyl substituted variant.

Squaraine Dyes and Related Chromophores with Cyclobutenedione Cores

Squaraine dyes are a prominent class of organic chromophores characterized by a central electron-deficient cyclobutenedione ring symmetrically or asymmetrically substituted with electron-donating groups. This structure gives rise to their characteristic intense and sharp absorption bands in the visible and near-infrared (NIR) regions, high molar extinction coefficients, and often significant fluorescence quantum yields. researchgate.netnih.gov The synthesis of squaraine dyes typically involves the condensation of a cyclobutenedione derivative, such as squaric acid or its esters, with an electron-rich aromatic or heteroaromatic compound. nih.gov

The photophysical properties of squaraine dyes can be finely tuned by modifying the electron-donating groups attached to the central cyclobutenedione core. nih.gov For instance, extending the π-conjugation of the donor moieties or incorporating different heteroatoms can lead to bathochromic (red) shifts in the absorption and emission spectra. nih.govnih.gov This tunability is crucial for applications in various fields, including as sensitizers in dye-sensitized solar cells (DSSCs), fluorescent probes for bioimaging, and in optical recording media. researchgate.netnih.gov The tert-butyl group on a this compound precursor could enhance the solubility of the resulting squaraine dyes in organic solvents and potentially influence their aggregation behavior in the solid state, which is a critical factor for many applications.

Below is a table summarizing the photophysical properties of some representative squaraine dyes, illustrating the impact of structural modifications on their optical characteristics.

| Dye/Compound | Donor Group | Solvent | Absorption Max (λmax, nm) | Emission Max (λem, nm) | Fluorescence Quantum Yield (ΦF) |

| Aniline-based Squaraine | p-substituted anilines | Various | 340-410 | - | ~0.001 |

| Thiophene-containing Squaraine | Thiophene/Thienothiophene | - | 600-800 | 600-800 | - |

| Dicyanovinyl-substituted Squaraine | Varied donor units | - | 650-920 | - | 0.11-0.93 |

This table presents a summary of photophysical data for different classes of squaraine dyes. The specific properties can vary significantly with the exact molecular structure and solvent.

Chiral Ligands and Organocatalysts (e.g., Squaramides in Brønsted Acid Catalysis)

The rigid and planar structure of the cyclobutenedione core makes it an excellent scaffold for the design of chiral ligands and organocatalysts. A particularly successful class of organocatalysts derived from cyclobutenediones are squaramides. These compounds are readily synthesized by the sequential substitution of the hydroxyl or alkoxy groups of a squaric acid derivative with chiral amines. researchgate.netumich.edu The two N-H protons of the squaramide moiety can act as hydrogen-bond donors, enabling the catalyst to activate and orient substrates in an enantioselective manner. researchgate.net

The following table provides examples of the application of chiral squaramides in asymmetric catalysis, highlighting the high levels of enantioselectivity that can be achieved.

| Reaction Type | Catalyst Type | Substrates | Enantiomeric Excess (ee) |

| Michael Addition | Chiral squaramide | Nitroalkanes and nitroalkenes | up to 97% |

| Addition of Diethylzinc to Aldehydes | Chiral cyclic squaramide | Substituted aldehydes | Low to moderate |

This table showcases the utility of chiral squaramides in promoting enantioselective reactions. The efficiency and selectivity are highly dependent on the specific catalyst structure, substrates, and reaction conditions.

Application in Organic Semiconductors (as demonstrated for analogous dione (B5365651) systems)

Organic semiconductors are the active components in a variety of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net The performance of these devices is critically dependent on the molecular structure of the organic semiconductor, which influences its charge transport properties and solid-state packing. Many high-performance organic semiconductors are based on π-conjugated systems that facilitate intermolecular charge hopping. researchgate.net

While the application of this compound derivatives in this field is not yet established, the structural motifs present in cyclobutenedione-based compounds suggest their potential as organic semiconductors. The electron-deficient nature of the cyclobutenedione core, combined with the potential for extended π-conjugation through appropriate derivatization, could lead to materials with interesting charge transport characteristics. For instance, incorporating electron-rich aromatic or heteroaromatic units could create donor-acceptor-donor (D-A-D) type structures, which are a common design motif for organic semiconductors. mdpi.com

The tert-butyl group could play a crucial role in this context. It is known to enhance the solubility of organic materials, which is advantageous for solution-based processing techniques commonly used in the fabrication of organic electronic devices. Furthermore, bulky substituents like the tert-butyl group can influence the intermolecular packing in the solid state, which is a key determinant of charge carrier mobility. By preventing excessive π-π stacking, it may lead to more favorable morphologies for efficient charge transport. While direct experimental evidence for the semiconducting properties of this compound derivatives is lacking, the broader class of organic diones and π-extended systems provides a strong rationale for their investigation in this area. researchgate.netresearchgate.net

Emerging Research Directions and Future Outlook in 3 Tert Butylcyclobut 3 Ene 1,2 Dione Chemistry

Development of Novel Asymmetric Catalytic Transformations Involving Cyclobutenediones

The creation of chiral molecules from prochiral starting materials is a cornerstone of modern chemical synthesis, particularly for pharmaceutical and materials applications. The asymmetric functionalization of cyclobutenediones, including 3-tert-butylcyclobut-3-ene-1,2-dione, represents a significant and evolving research frontier. The development of catalytic enantioselective reactions provides access to a diverse array of enantioenriched four-membered ring systems that are otherwise difficult to synthesize. researchgate.netnih.gov

A significant recent advancement is the highly regio- and stereoselective asymmetric transfer hydrogenation of cyclobutenediones. acs.org This method delivers a range of synthetically and biologically important chiral carbocycles, such as cyclobutenones, cyclobutenediols, and cyclobutanediols, from the cyclobutenedione core. acs.org The ability to achieve high enantiomeric excess (ee) is critical, and various catalytic systems are being explored to this end. Organocatalytic approaches, for instance, are emerging as powerful alternatives to traditional transition-metal catalysis for the enantioselective synthesis of chiral cyclobutene (B1205218) derivatives. dicp.ac.cnnih.gov Cobalt-catalyzed protocols have also been developed for the pathway-divergent enantioselective coupling of alkynes and cyclobutenes, highlighting the versatility of catalytic methods in controlling reaction outcomes. researchgate.net

The table below summarizes representative asymmetric transformations applicable to cyclobutenedione systems.

| Catalytic System | Transformation Type | Product Class | Key Features & Findings |

| Ruthenium Complexes | Asymmetric Transfer Hydrogenation (ATH) | Chiral Cyclobutenones, Cyclobutanediols | First successful ATH of cyclobutenediones; provides access to all-cis cyclobutanes, which are thermodynamically unfavorable. acs.org |

| Chiral Phosphoric Acids | Brønsted Acid Catalysis | Chiral Cyclobutenes | Enables enantioselective isomerization of bicyclo[1.1.0]butanes to cyclobutenes under mild conditions with low catalyst loading. dicp.ac.cnnih.gov |

| Cobalt/Chiral Ligands | C-C Bond Formation | Functionalized Cyclobutenes | Initiated through enantioselective carbometalation; allows for pathway-divergent coupling of alkynes and cyclobutenes. researchgate.net |

| Chiral Lewis Acids | [2+2] Photocycloaddition | Enantioenriched Diarylcyclobutanes | Enables enantioselective synthesis via triplet sensitization, demonstrating utility in natural product synthesis. nih.gov |

These catalytic strategies are crucial as they transform simple, achiral cyclobutenediones into complex, stereodefined intermediates that are valuable in the synthesis of natural products and drug candidates. acs.orgnih.gov The future in this area points towards the discovery of new ligands and catalyst systems that offer even greater selectivity, broader substrate scope, and improved efficiency for reactions involving sterically demanding substrates like this compound.

Exploration of Unprecedented Photochemical Pathways and Their Synthetic Utility

Photochemistry offers a powerful means to access unique molecular architectures that are often unattainable through thermal reactions. The [2+2] photocycloaddition is arguably the most important and frequently utilized photochemical reaction for forming four-membered rings. acs.orgtum.de For cyclobutenediones, photochemical activation can initiate a cascade of reactions, leading to diverse and complex products. Research in this area is focused on discovering new photochemical transformations and understanding their underlying mechanisms to harness their full synthetic potential.

Recent studies using advanced techniques like ultrafast electron diffraction (UED) are providing unprecedented, real-time insights into the structural dynamics of related cyclic ketones upon photoexcitation. arxiv.org For example, studies on cyclobutanone (B123998) have detailed the timescales of ring-opening and subsequent fragmentation pathways, revealing the ballistic nature of the dynamics once the molecule reaches the S1 excited state. arxiv.org Such fundamental understanding is critical for designing and controlling photochemical reactions of more complex systems like this compound.

The synthetic utility of cyclobutenedione photochemistry is expanding beyond simple cycloadditions. Visible-light-induced photoredox catalysis, for example, enables the ring-opening reactions of related bicyclobutanes to construct functionalized cyclobutenes. nih.gov Furthermore, researchers have discovered that photochemically generated cyclobutene aldehydes can undergo subsequent intramolecular reactions, such as the Paternò-Büchi reaction, to form novel tricyclic oxetanes in a one-pot sequence. researchgate.net This highlights the potential for tandem photochemical events to rapidly build molecular complexity.

| Photochemical Method | Substrate Class | Product Type | Mechanistic Insight / Key Feature |

| Direct Excitation / Sensitization | Enones / Alkenes | Cyclobutanes | The most fundamental route to cyclobutane (B1203170) rings; regioselectivity and stereoselectivity are key research focuses. acs.orgtum.de |

| Visible-Light Photoredox Catalysis | Acyl Bicyclobutanes / Alkyl Halides | Functionalized Cyclobutenes | Proceeds via a radical pathway with α-selectivity, offering a modular method for alkylated cyclobutenes. nih.gov |

| Gold-Mediated Photocatalysis | Coumarins / Alkenes | Cyclobutane-fused Chromanones | Utilizes energy transfer catalysis with a gold sensitizer, revealing an overlooked reaction pathway for coumarins. rsc.org |

| Tandem Photoreactions | Cyclopentenones / Alkenes | Tricyclic Oxetanes | An initial [2+2] cycloaddition is followed by an intramolecular Paternò-Büchi reaction, creating complex structures in one pot. researchgate.net |

Future work will likely focus on leveraging the unique electronic properties of the cyclobutenedione moiety to explore novel excited-state reactivity. The development of "photoenzymes" that combine the selectivity of biocatalysts with the power of photochemistry for enantioselective [2+2] cycloadditions also represents a promising avenue for future exploration. acs.org

Integration into Advanced Functional Materials with Tailored Electronic or Optical Properties

The rigid, strained four-membered ring and the electron-deficient nature of the dicarbonyl system give this compound unique electronic and steric characteristics. These features make it an attractive candidate for incorporation into advanced functional materials where precise control over molecular architecture can tune electronic or optical properties. While this area is still emerging, the potential applications are significant.

Cyclobutenediones are well-known precursors to squaraine dyes, a class of molecules with strong and sharp absorption bands in the visible and near-infrared regions, making them suitable for applications in organic solar cells, photodetectors, and bio-imaging. The synthesis of squaraines typically involves the reaction of a cyclobutenedione with an electron-rich aromatic or heterocyclic compound. The tert-butyl group in this compound can provide solubility and prevent aggregation in the solid state, which are crucial for optimizing material performance.

Furthermore, the inherent ring strain of the cyclobutene core can be harnessed. Ring-opening or ring-expansion reactions of cyclobutenedione derivatives can lead to the formation of larger, conjugated carbo- and heterocyclic systems. researchgate.net If these transformations can be controlled within a polymer backbone or a crystalline solid, it could provide a novel mechanism for tuning the electronic bandgap or optical response of a material post-synthesis. The integration of these strained rings into polymer chains could create materials with unique mechanical or responsive properties.

Future research directions include:

Design of Novel Squaraine Dyes: Synthesizing new dyes from this compound to explore the impact of the bulky substituent on photophysical properties and device performance.

Cyclobutenedione-Containing Polymers: Incorporating the cyclobutenedione unit into polymer backbones to create materials with tunable electronic properties and potentially stimuli-responsive behavior via ring-opening reactions.

Organic Semiconductors: Investigating the charge transport properties of crystalline materials based on cyclobutenedione derivatives for potential use in organic field-effect transistors (OFETs).

Synergistic Combination of Theoretical Predictions and Experimental Design in Cyclobutenedione Research

The synergy between computational chemistry and experimental synthesis has become a powerful paradigm for accelerating discovery in organic chemistry. For complex, strained systems like cyclobutenediones, theoretical calculations, particularly Density Functional Theory (DFT), are invaluable for elucidating reaction mechanisms, predicting selectivity, and guiding experimental design. nih.gov

DFT calculations can map out entire reaction energy profiles, identifying transition states and intermediates that are often too transient to be observed experimentally. beilstein-journals.org For instance, in the synthesis of cyclobutanes from pyrrolidines, DFT calculations unveiled the detailed mechanism, showing that the rate-determining step is the release of N2 to form a 1,4-biradical, which then collapses without a barrier to form the product. nih.gov This level of insight allows chemists to understand the origins of stereoselectivity and to predict how changes in substrate or catalyst structure will affect the reaction outcome. nih.govmdpi.com

This predictive power is especially crucial in catalysis. DFT has been used to study copper-catalyzed tandem reactions, comparing different potential mechanistic pathways (e.g., whether ring closure or aryl transfer occurs first) to determine the most energetically favorable route. beilstein-journals.org In the asymmetric transfer hydrogenation of cyclobutenediones, DFT calculations helped to explain the high diastereoselectivity by identifying key stabilizing hydrogen-bonding interactions in the transition state. acs.org

| Research Area | Theoretical Method | Insights Gained | Impact on Experimental Design |

| Reaction Mechanism | DFT Calculations | Elucidation of multi-step pathways, identification of intermediates (e.g., biradicals), and determination of rate-limiting steps. nih.govbeilstein-journals.org | Rationalizes observed product distributions; enables optimization of conditions to favor desired pathways. |

| Stereoselectivity | Transition State Modeling | Identifies key non-covalent interactions (e.g., H-bonding, steric repulsion) that control the formation of one stereoisomer over another. acs.orgmdpi.com | Guides the design of new chiral ligands and catalysts for improved enantioselectivity. |

| Reactivity Prediction | Free Energy Profiles | Predicts the feasibility of proposed reactions and the relative stability of competing products under kinetic or thermodynamic control. beilstein-journals.org | Helps prioritize synthetic routes and avoid unfeasible reaction conditions, saving time and resources. |

The future of cyclobutenedione chemistry will rely heavily on this integrated approach. As computational methods become more powerful and accurate, it will be possible to screen potential catalysts and reaction pathways in silico before committing to extensive laboratory work. This synergy will accelerate the discovery of novel transformations and the design of functional molecules based on the this compound scaffold.

Sustainable Synthesis Methodologies for Cyclobutenediones and Their Derivatives

The principles of green chemistry are increasingly influencing the direction of synthetic chemistry, aiming to reduce environmental impact by improving efficiency, minimizing waste, and using renewable resources. mdpi.com The development of sustainable methods for the synthesis and transformation of cyclobutenediones is a critical area of future research.

Key strategies for a greener approach to cyclobutenedione chemistry include:

Catalysis: Replacing stoichiometric reagents with catalytic alternatives is a fundamental green principle. This includes using earth-abundant metal catalysts or organocatalysts to avoid toxic or precious metals. dicp.ac.cnresearchgate.net

Photochemistry and Electrochemistry: Using light or electricity as "traceless" reagents can drive reactions under mild conditions, often with higher selectivity and less waste compared to thermal methods. nih.gov The use of visible light photoredox catalysis is a prime example of this trend. nih.govchemistryviews.org

Biocatalysis: Harnessing enzymes or engineered microorganisms offers a highly selective and environmentally benign approach to synthesis. youtube.com The development of designed "photoenzymes" for enantioselective [2+2] cycloadditions exemplifies a cutting-edge fusion of biocatalysis and photochemistry. acs.org

Atom Economy: Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product. One-pot reactions and tandem/cascade processes are excellent strategies for improving atom economy and reducing purification steps. mdpi.com

Alternative Solvents and Feedstocks: Exploring the use of greener solvents (e.g., water, bio-derived solvents) and starting materials derived from renewable feedstocks. mdpi.comyoutube.com

| Green Chemistry Principle | Application in Cyclobutenedione Chemistry | Example / Future Goal |

| Catalysis | Use of earth-abundant metals (e.g., Cu, Co) and organocatalysts for asymmetric synthesis. nih.govresearchgate.net | Develop highly active iron or copper catalysts to replace noble metals like iridium or ruthenium. |

| Alternative Energy Sources | Visible-light photoredox catalysis and synthetic photoelectrochemistry. nih.govchemistryviews.org | Integrate photochemical steps into continuous flow reactors for improved efficiency and scalability. mdpi.com |

| Biocatalysis | Engineered enzymes for selective transformations. youtube.com | Design a specific enzyme for the asymmetric reduction of this compound. |

| Atom Economy / Process Intensification | Development of one-pot, tandem, or cascade reactions. researchgate.netmdpi.com | Create a one-pot synthesis of a functional squaraine dye directly from the cyclobutenedione and an aniline (B41778) derivative. |

By embracing these sustainable methodologies, the chemical community can ensure that the synthesis and application of valuable building blocks like this compound are conducted in an economically viable and environmentally responsible manner.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.